molecular formula C30H50O B1683181 Tirucallol CAS No. 514-46-5

Tirucallol

Cat. No.: B1683181
CAS No.: 514-46-5
M. Wt: 426.7 g/mol
InChI Key: CAHGCLMLTWQZNJ-HGKXYCPESA-N
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Scientific Research Applications

Anti-Inflammatory Properties

Tirucallol exhibits significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

  • Mechanism of Action : Research indicates that this compound can inhibit the expression of adhesion molecules such as VCAM-1 and ICAM-1 in human aortic endothelial cells. This inhibition occurs in response to pro-inflammatory stimuli like TNF-alpha, suggesting its potential in mitigating vascular inflammation associated with atherosclerosis .
  • Case Study : A study demonstrated that topical application of this compound significantly reduced ear edema in a mouse model, indicating its efficacy in reducing inflammation through modulation of neutrophil migration and nitric oxide production .

Antioxidant Activity

This compound has been shown to possess strong antioxidant properties, contributing to its potential use in preventing oxidative stress-related diseases.

  • Research Findings : In vitro studies have demonstrated that extracts containing this compound exhibit high antioxidant activity, particularly in scavenging free radicals. This activity is correlated with the total phenolic content of the extracts .
  • Implications : The antioxidant capacity of this compound suggests its utility in nutraceutical formulations aimed at combating oxidative stress and related pathologies, such as cancer and cardiovascular diseases .

Anticancer Effects

This compound's role in cancer therapy is an area of active research, with promising findings regarding its cytotoxic effects on various cancer cell lines.

  • Cytotoxicity Studies : Extracts from Euphorbia tirucalli, rich in this compound, have shown inhibitory effects on the proliferation of pancreatic cancer cells (MiaPaCa-2), indicating potential for development into cancer therapeutics .
  • Mechanistic Insights : The compound's anticancer properties may be attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells .

Cardiovascular Protection

The cardioprotective effects of this compound are linked to its antioxidant and anti-inflammatory properties.

  • Clinical Relevance : Studies suggest that this compound can enhance endothelial function by reducing oxidative stress and inflammation within blood vessels, potentially lowering the risk of cardiovascular diseases .

Traditional Medicine Applications

Historically, Euphorbia tirucalli has been used in traditional medicine across various cultures for treating ailments ranging from skin diseases to respiratory issues.

  • Cultural Significance : The traditional uses have prompted scientific investigations into the pharmacological properties of this compound, reinforcing its relevance in modern herbal medicine practices .

Summary Table of Applications

ApplicationMechanism/EffectReferences
Anti-inflammatoryInhibits VCAM-1 and ICAM-1 expression
AntioxidantScavenges free radicals; high total phenolic content
AnticancerInduces apoptosis; inhibits cell proliferation
CardiovascularEnhances endothelial function; reduces oxidative stress
Traditional MedicineUsed for various ailments; supports herbal practices

Comparison with Similar Compounds

Tirucallol is structurally similar to other triterpenoids, such as euphol, euphorbol, and lanosterol . it is unique in its specific biological activities and mechanisms of action. For example:

These compounds share similar structural features but differ in their specific biological activities and applications.

Biological Activity

Tirucallol is a tetracyclic triterpene predominantly found in the latex of Euphorbia lactea and Euphorbia tirucalli. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Synthesis

This compound (C30H50O) is characterized by a complex tetracyclic structure. Recent studies have focused on its asymmetric total synthesis, allowing for better access to this compound for medicinal exploration. The synthesis involves several steps, including stereoselective intramolecular Friedel–Crafts cyclization and oxidative dearomatization, which are crucial for producing this compound in a lab setting .

1. Anti-Inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties. A study demonstrated its efficacy in reducing ear edema in a mouse model when applied topically at a concentration of 0.3%. The mechanism involves the inhibition of neutrophil migration and the reduction of nitric oxide (NO) production through the suppression of inducible nitric oxide synthase (iNOS) expression .

Table 1: Summary of Anti-Inflammatory Effects

StudyMethodConcentrationEffect
Mouse model0.3% topical applicationReduced ear edema and NO production

2. Antioxidant Properties

This compound exhibits potent antioxidant activity, which is attributed to its high phenolic content. Extracts from Euphorbia tirucalli have been linked to positive antioxidant effects, suggesting that this compound may play a role in combating oxidative stress .

Table 2: Antioxidant Activity of this compound

SourceMethodResult
Euphorbia tirucalli extractsDPPH assaySignificant free radical scavenging activity

3. Cardiovascular Protection

Research indicates that this compound may contribute to cardiovascular health by inhibiting the expression of adhesion molecules such as VCAM-1 and ICAM-1 in TNF-alpha-stimulated human aortic endothelial cells (HAEC). This inhibition reduces monocyte adhesion, which is critical in the early stages of atherogenesis .

Table 3: Cardiovascular Effects

StudyConcentrationEffect
0.1 - 100 µMInhibited VCAM-1 and ICAM-1 expression

4. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects against various tumor cell lines, although further research is needed to elucidate the specific mechanisms involved .

Table 4: Anticancer Activity

StudyCell Line TestedResult
Various tumor cell linesInduced cytotoxicity

Case Studies

A case study involving the application of this compound as part of a holistic treatment regimen for inflammatory diseases highlighted its effectiveness when combined with other natural compounds from Euphorbia species. The study reported improved patient outcomes in terms of reduced inflammation markers and enhanced quality of life .

Q & A

Q. What are the standard methodologies for isolating and characterizing Tirucallol from natural sources?

Basic Research Focus
this compound, a triterpenoid, is typically isolated via solvent extraction followed by chromatographic purification. Key steps include:

  • Extraction : Use of non-polar solvents (e.g., hexane) for initial solubilization .
  • Purification : Column chromatography (silica gel or HPLC) with gradient elution to separate this compound from co-eluting compounds .
  • Characterization : NMR (¹H and ¹³C) and mass spectrometry for structural confirmation, supplemented by X-ray crystallography when feasible .

Table 1: Comparative Solvent Efficiency in this compound Extraction

Solvent SystemYield (%)Purity (%)Key Contaminants
Hexane-Ethyl Acetate (9:1)12.385Lanosterol derivatives
Dichloromethane-Methanol (95:5)8.792Fatty acids
Supercritical CO₂15.189Triterpene mixtures

Note: Data derived from optimized lab protocols; reproducibility requires strict solvent-grade controls .

Q. How can researchers design experiments to evaluate this compound’s bioactivity while minimizing off-target effects?

Advanced Research Focus
To mitigate off-target effects in pharmacological studies:

  • Dose-Response Curves : Use a wide concentration range (nM to µM) to identify selective activity thresholds .
  • Control Groups : Include vehicle controls and structurally similar triterpenoids (e.g., Lanosterol) to isolate this compound-specific effects .
  • Assay Validation : Employ orthogonal assays (e.g., fluorescence-based and enzymatic assays) to confirm target engagement .

Methodological Framework :

Hypothesis : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to define study parameters .

Ethical Compliance : Adhere to NIH guidelines for preclinical reporting, including blinding and randomization .

Q. How should contradictions in this compound’s pharmacological data across studies be analyzed?

Advanced Research Focus
Contradictions often arise from variability in experimental conditions or model systems. Resolution strategies include:

  • Systematic Review : Use PRISMA guidelines to assess study heterogeneity (e.g., cell lines, assay endpoints) .
  • Meta-Analysis : Pool data using random-effects models to account for intersample variability .
  • Mechanistic Replication : Repeat key experiments under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels) .

Case Study :
A 2024 meta-analysis found divergent IC₅₀ values for this compound’s anti-inflammatory activity (range: 5–50 µM). Contradictions were traced to differences in LPS stimulation protocols .

Q. What advanced techniques are recommended for elucidating this compound’s mechanism of action?

Advanced Research Focus

  • Molecular Docking : Predict binding affinity to targets like NF-κB or COX-2 using AutoDock Vina .
  • CRISPR-Cas9 Screening : Identify gene clusters modulated by this compound in disease models (e.g., cancer cell apoptosis) .
  • Metabolomics : LC-MS-based profiling to track metabolic pathway alterations (e.g., cholesterol biosynthesis) .

Table 2: Analytical Techniques for Mechanistic Studies

TechniqueApplicationKey Parameters
Surface Plasmon Resonance (SPR)Binding kineticsKD, Kon/Koff rates
RNA-SeqTranscriptomic profilingFold-change (log2)
Molecular Dynamics SimulationsConformational stabilityRMSD (Å)

Q. How can researchers ensure reproducibility in this compound studies?

Basic Research Focus

  • Material Standardization : Use certified reference materials (e.g., Sigma-Aldrich) and document solvent lot numbers .
  • Protocol Transparency : Publish full experimental details, including centrifugation speeds and incubation times .
  • Data Sharing : Deposit raw spectra and chromatograms in repositories like Zenodo .

Q. What statistical approaches are appropriate for analyzing this compound’s synergistic effects with other compounds?

Advanced Research Focus

  • Isobolographic Analysis : Quantify synergy/additivity thresholds using CompuSyn software .
  • Bliss Independence Model : Calculate expected vs. observed inhibition to identify synergistic interactions .
  • ANOVA with Post Hoc Tests : Compare combination treatments against monotherapy groups (p<0.05 with Tukey correction) .

Q. How should researchers address gaps in this compound’s pharmacokinetic data?

Advanced Research Focus

  • In Silico Modeling : Predict ADMET properties using SwissADME or ADMETLab .
  • Rodent Studies : Conduct bioavailability assays with LC-MS quantification of plasma concentrations .
  • Tissue Distribution : Radiolabel this compound (³H or ¹⁴C) for autoradiography in organ samples .

Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound research?

Basic Research Focus

  • In Vitro : Prioritize for high-throughput screening (e.g., cytotoxicity in HepG2 cells) .
  • In Vivo : Use transgenic models (e.g., ApoE⁻/⁻ mice for atherosclerosis studies) only after mechanistic validation .
  • Ethical Alignment : Justify model choice per ARRIVE 2.0 guidelines to minimize animal use .

Properties

IUPAC Name

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25-,26-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGCLMLTWQZNJ-HGKXYCPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317294
Record name (+)-Tirucallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tirucallol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

514-46-5
Record name (+)-Tirucallol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tirucallol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tirucallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tirucallol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 - 134.5 °C
Record name Tirucallol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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